![molecular formula C21H26N2O3S2 B4580713 N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4580713.png)
N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, involves complex chemical reactions that often require specific conditions to achieve desired yields and purity. For example, one study describes the synthesis and crystal structure of a related benzenesulfonamide compound, highlighting the importance of π–π interactions and hydrogen-bonding in forming molecular chains and three-dimensional networks (Mohamed-Ezzat et al., 2023). Another relevant study discusses the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, emphasizing the role of structural characterization and kinetic investigations in understanding the compound's behavior (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives plays a crucial role in their chemical behavior and potential applications. Studies on similar compounds have shown that molecular and supramolecular structures can significantly influence the compound's properties and interactions (Jacobs et al., 2013). Detailed analysis of crystal structures, including intermolecular interactions and hydrogen bonding, provides insight into the stability and reactivity of these compounds.
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions that define their functional applications. For instance, the synthesis process often involves reactions that are crucial for forming the sulfonamide group, which significantly impacts the compound's chemical properties and potential uses. Studies on related compounds detail the chemical reactions involved in their synthesis and the resulting properties that are relevant for different applications (Gao et al., 2014).
Physical Properties Analysis
The physical properties of N-(4-isopropylphenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in various environments and applications. These properties are influenced by the compound's molecular structure and synthesis method. Research on benzenesulfonamides provides valuable data on these physical properties, which can be applied to similar compounds (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and potential for forming various chemical bonds, are key to their scientific and industrial relevance. Studies have explored these aspects, offering insights into how the molecular structure affects chemical behavior and the potential for developing new compounds with desired characteristics (Elangovan et al., 2021).
Scientific Research Applications
Photochemical Decomposition
Sulfamethoxazole, a compound with a sulfonamide group, exhibits significant photolability in acidic aqueous solutions, leading to various photoproducts. This property is crucial for understanding the environmental fate of sulfonamide antibiotics and designing photostable pharmaceuticals (Wei Zhou & D. Moore, 1994).
Structural and Kinetic Investigations
Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride sheds light on the impact of molecular structure on reaction kinetics and molecular interactions. These studies contribute to the understanding of sulfonamide reactivity and the design of sulfonamide-based molecules with desired properties (L. Rublova et al., 2017).
Antibacterial Activity
The synthesis of 1-[2-(4-aminosulfonylphenyl)ethyl]-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones and their antibacterial activities highlight the potential of sulfonamide compounds in developing new antibacterial agents. Such studies are critical for addressing the growing concern of antibiotic resistance (V. L. Gein et al., 2015).
Carbonic Anhydrase Inhibition
Sulfonamides are known to inhibit carbonic anhydrases, enzymes crucial for various physiological processes. Research into benzenesulfonamides bearing pyrrolidinone moieties offers insights into designing selective inhibitors for different isoforms of this enzyme, with implications in treating diseases like glaucoma and edema (Irena Vaškevičienė et al., 2019).
Antimicrobial Activity
N-pyridin-3-yl-benzenesulfonamide and its derivatives demonstrate significant antimicrobial activities against various bacterial strains. Such studies are foundational for developing new sulfonamide-based antimicrobials (A.O. Ijuomah et al., 2022).
properties
IUPAC Name |
4-methylsulfanyl-N-(4-propan-2-ylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-15(2)16-6-8-17(9-7-16)22-28(25,26)18-10-11-20(27-3)19(14-18)21(24)23-12-4-5-13-23/h6-11,14-15,22H,4-5,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVYXPQSLHJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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